molecular formula C11H7KN2O3S2 B13392909 4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid potassium salt CAS No. 115144-35-9

4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid potassium salt

Katalognummer: B13392909
CAS-Nummer: 115144-35-9
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: UMBKGTQQGYPQBE-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Properties
4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid potassium salt (CAS: 115144-35-9) is the potassium salt form of D-luciferin, a critical substrate for firefly luciferase. Its molecular formula is C₁₁H₇N₂O₃S₂K, with a molecular weight of 318.42 g/mol. The compound appears as a light-yellow powder, is highly water-soluble (60 mg/mL), and exhibits >99% purity when analyzed via HPLC and chiral HPLC methods .

Mechanism and Applications
This compound is essential in bioluminescence assays due to its oxidation by firefly luciferase, which produces light proportional to ATP concentration or luciferase activity. Key applications include:

  • Reporter gene assays: Monitoring gene expression in cellular and animal models .
  • ATP quantification: Measuring metabolic activity in cytotoxicity assays .
  • In vivo imaging: Tracking tumor growth or infection progression in live animals .

Handling and Stability The potassium salt is light- and moisture-sensitive, requiring storage at -20°C. Its stability and high signal-to-noise ratio make it preferable to sodium or free acid forms in sensitive assays .

Eigenschaften

IUPAC Name

potassium;2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S2.K/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBKGTQQGYPQBE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7KN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10921636
Record name Potassium 2-(6-oxo-1,3-benzothiazol-2(6H)-ylidene)-1,3-thiazolidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115144-35-9
Record name Potassium 2-(6-oxo-1,3-benzothiazol-2(6H)-ylidene)-1,3-thiazolidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthesis of the Thiazole Core

The initial step involves synthesizing the 4,5-dihydro-2-thiazolecarboxylic acid framework:

a. Condensation of amino acids or their derivatives with thiocarbonyl compounds to form the heterocyclic ring.
b. Cyclization under controlled conditions (e.g., reflux in suitable solvents like acetic acid or ethanol).

Formation of the Benzothiazolyl Moiety

The benzothiazolyl group is introduced via:

a. Condensation of 2-aminothiophenol with suitable aldehydes or carboxylic acid derivatives.
b. Cyclization to form the benzothiazole ring, often facilitated by dehydrating agents or catalysts.

Coupling of the Heterocycles

The heterocyclic components are coupled through:

Carboxylation and Final Functionalization

The introduction of the carboxylic acid group occurs via:

Salt Formation

The free acid is converted into the potassium salt by:

a. Dissolving the acid in a suitable solvent (e.g., water or aqueous ethanol).
b. Adding an equimolar amount of potassium hydroxide or potassium carbonate.
c. Stirring until complete neutralization, monitored via pH.
d. Filtration and lyophilization or freeze-drying to obtain the pure potassium salt.

Critical Parameters and Conditions

Parameter Optimal Conditions Notes
Solvent Ethanol, water, or mixed solvents Ensures solubility and reaction efficiency
Temperature Reflux (80-100°C) Promotes cyclization and coupling reactions
pH Slightly basic (pH 8-9) during salt formation Facilitates salt conversion
Reaction Time 4-24 hours depending on step Ensures complete conversion

Purification and Characterization

Post-synthesis, purification involves:

Summary of Existing Protocols

  • Gold Biotechnology Protocol : Dissolves the compound in molecular biology-grade water at 15 mg/mL, sterilizes via filtration, and administers via in vivo routes (intraperitoneal or intravenous).
  • OZ Biosciences Method : Emphasizes high purity (>99.5%) and endotoxin-free preparation, with stock solutions prepared at 15-30 mg/mL, stored at -20°C, and used immediately or stored at -80°C.

Data Table: Synthetic Overview

Step Reagents Conditions Purpose References
Heterocycle formation Aminothiophenol, aldehyde Reflux, inert atmosphere Benzothiazole ring synthesis ,
Cyclization Dehydrating agents Reflux Heterocycle closure ,
Coupling Carbodiimides Room temperature Attach heterocycles ,
Oxidation KMnO₄ Controlled temperature Carboxylation
Salt formation KOH Room temperature Potassium salt ,

Analyse Chemischer Reaktionen

Types of Reactions: D-Luciferin potassium salt primarily undergoes oxidation reactions. The most notable reaction is its oxidation by luciferase in the presence of ATP, which produces light. This reaction is highly specific and efficient, making it ideal for bioluminescence assays .

Common Reagents and Conditions:

Major Products: The major product of the oxidation reaction is oxyluciferin, which is responsible for the emission of light. Other minor products may include dehydroluciferin and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: D-Luciferin potassium salt is used in various chemical assays to study enzyme kinetics and reaction mechanisms. Its ability to produce light upon oxidation makes it a valuable tool for detecting and quantifying specific biochemical reactions .

Biology: In biological research, D-Luciferin potassium salt is widely used in bioluminescence imaging to monitor gene expression, track cellular processes, and study disease progression in live animals. It is also used in ATP assays to measure cellular energy levels .

Medicine: In medical research, D-Luciferin potassium salt is used to study the efficacy of drugs and therapies in real-time. It allows researchers to non-invasively monitor the effects of treatments on disease progression and cellular activity .

Industry: In the biotechnology industry, D-Luciferin potassium salt is used in high-throughput screening assays to identify potential drug candidates. It is also used in contamination assays to detect microbial contamination in various products .

Wirkmechanismus

The mechanism of action of D-Luciferin potassium salt involves its oxidation by the enzyme luciferase in the presence of ATP and oxygen. This reaction produces light, which can be detected and measured. The molecular target of D-Luciferin is luciferase, and the pathway involves the formation of an excited-state oxyluciferin intermediate, which emits light as it returns to the ground state .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs in Bioluminescence

Compound Name Structure Key Differences Applications References
D-Luciferin Sodium Salt Sodium replaces potassium counterion Lower solubility in organic solvents; higher hygroscopicity Similar to potassium salt but less stable in humid conditions
D-Luciferin Free Acid Carboxylic acid form (no salt) Requires neutral pH for solubility; lower stability in aqueous solutions Used in non-aqueous formulations or buffered systems
L-Luciferin Potassium Salt Enantiomer (L-configuration) Inactive with firefly luciferase; used as a negative control Validating specificity in luciferase assays

Functional Analogs in Enzyme Assays

Compound Name Structure Key Differences Applications References
Proluciferins (e.g., Luciferin-IPA) D-Luciferin linked to CYP450-specific substrates Require enzymatic cleavage (e.g., by CYP3A4) to release D-luciferin High-throughput screening of cytochrome P450 activity
MAO-Specific Luciferin Derivative 4,5-Dihydro-2-(6-hydroxybenzothiazolyl)-4-thiazolecarboxylic acid (no stereospecificity) Substrate for monoamine oxidase (MAO-A/B) Measuring MAO inhibition in neurological studies

Structural Analogs in Iron Chelation

Compound Name Structure Key Differences Applications References
Desferrithiocin (DFT) (S)-4,5-Dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic acid Thiazole ring with pyridinyl group; lacks benzothiazole Orally active iron chelator for transfusional iron overload
3'-Polyether Desazadesferrithiocin (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylic acid Polyether chain enhances solubility and reduces nephrotoxicity Improved iron-clearing efficiency (ICE) in primates

Key Research Findings

  • Bioluminescence Enhancement : The potassium salt generates 10–100× higher luminescent signals compared to sodium or free acid forms in ATP assays due to superior solubility and stability .
  • Pharmacokinetic Contrast : Unlike desferrithiocin analogs (e.g., compound 3 in ), D-luciferin potassium salt is rapidly cleared in vivo, making it unsuitable for systemic therapies but ideal for acute imaging .

Data Tables

Table 1: Physicochemical Comparison of Luciferin Salts

Property D-Luciferin Potassium Salt D-Luciferin Sodium Salt D-Luciferin Free Acid
Solubility (H₂O) 60 mg/mL 50 mg/mL <10 mg/mL
Stability (-20°C) >24 months 12–18 months 6–12 months
Hygroscopicity Low High Low
Purity (HPLC) >99% >98% >95%
References

Table 2: Iron-Clearing Efficiency (ICE) of Thiazolecarboxylic Acid Derivatives

Compound ICE in Rodents (300 µmol/kg) ICE in Primates (150 µmol/kg) Nephrotoxicity
Desferrithiocin (DFT) 1.1 ± 0.8% 16.8 ± 7.2% High
4'-Polyether Analog 5.5 ± 1.9% 25.4 ± 7.4% Moderate
3'-Polyether Analog 10.6 ± 4.4% 24.5 ± 7.6% Low
References

Biologische Aktivität

4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid potassium salt, commonly referred to as D-Luciferin, is a bioluminescent compound primarily derived from fireflies. Its unique chemical structure allows it to emit light when oxidized by luciferase enzymes, making it a valuable tool in various biological and biochemical applications. This article explores the biological activity of D-Luciferin, including its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C11H8N2O3S2
  • Molecular Weight : 280.32 g/mol
  • CAS Number : 2591-17-5
  • IUPAC Name : (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid

D-Luciferin's biological activity is primarily characterized by its ability to undergo oxidation in the presence of luciferase, resulting in bioluminescence. The reaction can be summarized as follows:

D Luciferin+O2+ATPluciferaseoxyluciferin+light\text{D Luciferin}+\text{O}_2+\text{ATP}\xrightarrow{\text{luciferase}}\text{oxyluciferin}+\text{light}

This reaction not only produces light but also releases energy that can be harnessed for various applications in molecular biology and biochemistry.

Applications in Research

D-Luciferin is widely used in several research fields due to its luminescent properties:

  • Bioluminescent Imaging : Used for in vivo imaging of biological processes.
  • Reporter Gene Assays : Serves as a substrate for luciferase reporters to monitor gene expression.
  • ATP Assays : Measures cellular ATP levels, providing insights into cell viability and metabolic activity.
  • Drug Discovery : Employed in high-throughput screening assays to evaluate the efficacy of new compounds.

Case Study 1: In Vivo Imaging

A study published in Nature Methods demonstrated the use of D-Luciferin for real-time imaging of tumor growth in mice. Researchers injected D-Luciferin into the subjects and monitored luminescence using an imaging system. The results indicated that luminescence intensity correlated with tumor size, validating D-Luciferin as a reliable marker for tumor progression .

Case Study 2: ATP Measurement

In a study aimed at assessing cellular energy levels, researchers utilized D-Luciferin in ATP assays on neonatal rat ventricular cardiomyocytes. The findings revealed that D-Luciferin provided a sensitive measure of ATP concentration changes in response to pharmacological treatments, underscoring its utility in cardiac research .

Comparative Analysis of Bioluminescent Compounds

Compound NameMolecular WeightBioluminescence TypeApplications
D-Luciferin280.32 g/molFireflyGene assays, ATP measurement
Coelenterazine325.36 g/molCoelenteratesImaging, biosensors
Renilla luciferin348.38 g/molSea pansyBioluminescent assays

Q & A

Q. Q1. What are the critical considerations for synthesizing this compound with high purity for biological assays?

Methodological Answer: Synthesis protocols must prioritize reaction conditions (e.g., solvent selection, reflux duration) and purification steps. For example, refluxing in DMSO for extended periods (e.g., 18 hours) followed by ice-water quenching and ethanol recrystallization can yield moderate purity (65%), but HPLC or LC-MS validation is essential to confirm purity (>95%) and exclude byproducts like unreacted hydrazide intermediates .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic techniques:

  • ¹H/¹³C NMR to confirm the thiazole and benzothiazole moieties.
  • FT-IR for characteristic peaks (e.g., carboxylic acid O-H stretch at ~2500-3300 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) to verify molecular ion [M-K]⁻ or [M+H]⁺.
    Cross-referencing with published spectral data for analogous thiazolecarboxylates (e.g., ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate) is advised .

Advanced Research Questions

Q. Q3. How can contradictory data on the compound’s biological activity be resolved?

Methodological Answer: Contradictions often arise from assay conditions (e.g., pH, solvent polarity). For example:

  • In vitro enzyme inhibition assays may yield variable IC₅₀ values due to potassium ion interference in buffer systems. Use ion-exchange chromatography to replace potassium with inert counterions (e.g., tetraethylammonium) pre-assay.
  • Cell-based assays require strict control of cellular redox states, as the benzothiazolyl group may act as a pro-oxidant. Include ROS scavengers (e.g., NAC) to isolate target effects .

Q. Q4. What computational approaches are suitable for predicting its pharmacokinetic properties?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding cassette transporters (e.g., P-gp) to predict blood-brain barrier permeability.
  • QSAR models : Train on structurally related thiazolecarboxylic acids (e.g., ethyl 2-amino derivatives) to estimate logP and metabolic stability .

Q. Q5. How does the potassium salt form influence stability under varying storage conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Monitor decomposition at 25–150°C to identify optimal storage temperatures.
  • Hygroscopicity testing : Store samples in desiccators with silica gel; potassium salts often exhibit higher hygroscopicity than sodium analogs, requiring inert-atmosphere packaging for long-term stability .

Mechanistic and Experimental Design Questions

Q. Q6. What experimental designs are optimal for studying its metal-chelating properties?

Methodological Answer:

  • UV-Vis titration : Titrate with transition metals (e.g., Fe²⁺, Cu²⁺) in acetate buffer (pH 4.5–5.5) and monitor absorbance shifts at λmax ~300 nm.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry. Preclude potassium interference by using HEPES buffer without monovalent cations .

Q. Q7. How can researchers differentiate between its direct enzyme inhibition vs. redox-mediated effects?

Methodological Answer:

  • Redox-inert analogs : Synthesize derivatives with methoxy substituents replacing the 6-hydroxy group to eliminate redox activity. Compare IC₅₀ values in enzymatic vs. cellular assays.
  • Electron paramagnetic resonance (EPR) : Detect radical formation in reaction mixtures to confirm redox cycling .

Data Interpretation and Reproducibility

Q. Q8. Why might biological activity vary across studies using the same compound batch?

Methodological Answer: Variability often stems from:

  • Solubility differences : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation.
  • Batch-specific impurities : Use LC-MS to identify trace contaminants (e.g., residual hydrazides) that may confound bioactivity .

Q. Q9. How should researchers address discrepancies in reported cytotoxicity thresholds?

Methodological Answer:

  • Standardize cell lines : Use isogenic pairs (e.g., wild-type vs. catalase-overexpressing cells) to isolate redox-dependent toxicity.
  • Dose-response normalization : Express cytotoxicity as a function of intracellular potassium concentration, measured via flame photometry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.